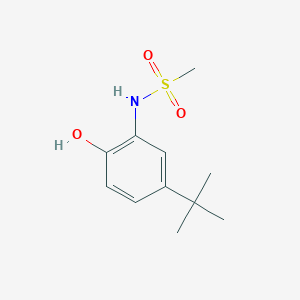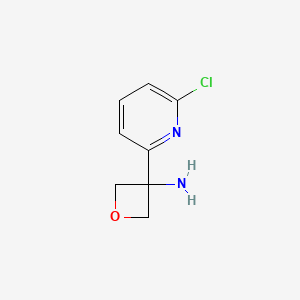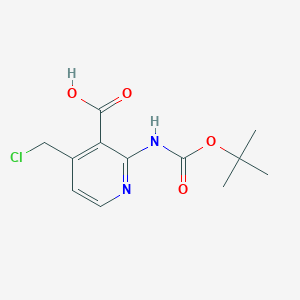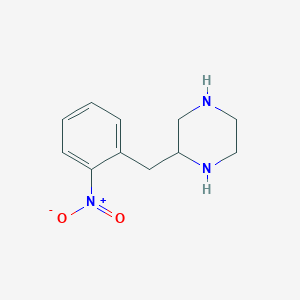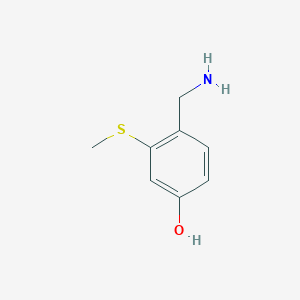
4-Amino-5-chloropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloropyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of pyridine derivatives followed by amination. For example, starting with 4-chloropyridine, the compound can be aminated using ammonia or an amine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
4-Amino-5-chloropyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloropyridin-3-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: A simpler derivative with a chlorine atom at the 4-position.
4-Amino-2-chloropyridine: Similar structure but with the amino group at a different position.
3-Amino-4-chloropyridine: Another isomer with different positioning of the amino and chlorine groups
Uniqueness
4-Amino-5-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and industrial applications .
Propiedades
Número CAS |
1393560-23-0 |
|---|---|
Fórmula molecular |
C5H5ClN2O |
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
4-amino-5-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8) |
Clave InChI |
XPGFZVAEYPVYAC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




